molecular formula C8H10N4O3 B1664534 1,3,7-Trimethyluric acid CAS No. 5415-44-1

1,3,7-Trimethyluric acid

Cat. No. B1664534
CAS RN: 5415-44-1
M. Wt: 210.19 g/mol
InChI Key: BYXCFUMGEBZDDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,7-Trimethyluric acid, also referred to as trimethyluric acid and 8-oxy-caffeine, is a purine alkaloid that is produced in some plants and occurs as a minor metabolite of caffeine in humans . It is a caffeine derivative and a methyl derivative of uric acid .


Synthesis Analysis

1,3,7-Trimethyluric acid is formed from caffeine by the cytochrome P450 (CYP) isoform CYP3A4 . The enzymes that metabolize caffeine into 1,3,7-trimethyluric acid in humans include CYP1A2, CYP2E1, CYP2C8, CYP2C9, and CYP3A4 .


Molecular Structure Analysis

The molecular formula of 1,3,7-Trimethyluric acid is C8H10N4O3 . Its average mass is 210.190 Da and its monoisotopic mass is 210.075287 Da .


Physical And Chemical Properties Analysis

1,3,7-Trimethyluric acid appears as a white, crystalline substance . It has a density of 1.6±0.1 g/cm3 . The molar refractivity is 50.1±0.4 cm3 . It has 7 H bond acceptors and 1 H bond donor .

Scientific Research Applications

Electrochemical and Enzymic Oxidation

1,3,7-Trimethyluric acid has been studied for its electrochemical oxidation properties. Research has shown that it undergoes pH-dependent oxidation at various solid electrodes. This oxidation process follows a mechanism where a charge transfer is followed by chemical reactions, suggesting potential applications in electrochemical studies and technologies (Goyal, Jain, & Jain, 1996).

Nitrosation and Transnitrosation Reactions

In another study, 1,3,7-Trimethyluric acid was observed to act as a vehicle of nitric oxide in nitrosation reactions. It can be nitrosated to form an intermediate with a short half-life, which is significant in understanding nitric oxide transfer mechanisms (Suzuki, Yamamoto, & Pfleiderer, 2010).

Antioxidant Properties

Significant attention has been given to the antioxidant properties of 1,3,7-Trimethyluric acid and its analogues. Studies have found that it can effectively scavenge hydroxyl radicals and protect against lipid peroxidation, suggesting its potential use as an antioxidant in biological systems (Bhat, Sridhar, & Madyastha, 2001).

Presence in Plant Species

This compound has been isolated from leaves of various Coffea species, indicating its natural occurrence and potential importance in plant biochemistry (Wanner et al., 1975).

Role in Photosensitized Reactions

In photosensitized oxidation studies, 1,3,7-Trimethyluric acid reacts under specific conditions, forming different products. This has implications for understanding photochemical reactions in organic chemistry (Matsuura & Saito, 1969).

Metabolism in Biological Systems

The metabolism of 1,3,7-Trimethyluric acid in organisms such as rats has been investigated to understand better how caffeine and related compounds areprocessed in the body. This research is crucial for insights into caffeine metabolism and its implications for health and disease (Arnaud, 1976).

Use in Microbial Degradation

Research on the microbial degradation of caffeine has revealed that certain bacteria can oxidize caffeine to 1,3,7-trimethyluric acid. This finding opens possibilities for biotechnological applications in caffeine degradation and recycling (Yu et al., 2007).

Applications in Tea Plant Breeding

1,3,7-Trimethyluric acid has been studied in the context of tea plant breeding, particularly in developing tea varieties with specific health benefits. Understanding its biosynthesis and accumulation in tea plants is critical for creating new tea varieties with desired traits (Zhong et al., 2022).

Novel Metabolic Pathways

New metabolic pathways involving 1,3,7-Trimethyluric acid have been discovered, showing its role in the degradation of caffeine by mixed microbial cultures. This research enhances our understanding of microbial metabolism and its potential applications in bioremediation and industrial processes (Madyastha & Sridhar, 1998).

Safety And Hazards

In case of exposure, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

1,3,7-trimethyl-9H-purine-2,6,8-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O3/c1-10-4-5(9-7(10)14)11(2)8(15)12(3)6(4)13/h1-3H3,(H,9,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXCFUMGEBZDDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(NC1=O)N(C(=O)N(C2=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50202496
Record name 1,3,7-Trimethyluric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50202496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1,3,7-Trimethyluric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002123
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

5.5 mg/mL at 15 °C
Record name 1,3,7-Trimethyluric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002123
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1,3,7-Trimethyluric acid

CAS RN

5415-44-1
Record name 1,3,7-Trimethyluric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5415-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,7-Trimethyluric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005415441
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5415-44-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95858
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5415-44-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11259
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,7-Trimethyluric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50202496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7,9-dihydro-1,3,7-trimethyl-1H-purine-2,6,8(3H)-trione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.098
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIMETHYLURIC ACID, 1,3,7-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z61UN6MHB7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,3,7-Trimethyluric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002123
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,7-Trimethyluric acid
Reactant of Route 2
Reactant of Route 2
1,3,7-Trimethyluric acid
Reactant of Route 3
1,3,7-Trimethyluric acid
Reactant of Route 4
1,3,7-Trimethyluric acid
Reactant of Route 5
1,3,7-Trimethyluric acid
Reactant of Route 6
1,3,7-Trimethyluric acid

Citations

For This Compound
819
Citations
Y Benchekroun, S Dautraix, M Desage… - … of Chromatography B …, 1997 - Elsevier
Physicochemical parameters that influence gas chromatographic separation are numerous. Consequently, isotope labelling, because it modifies physicochemical properties, can …
Number of citations: 17 www.sciencedirect.com
RH Stadler, LB Fay - Journal of Agricultural and Food Chemistry, 1995 - ACS Publications
Coffee was subjected to oxidation by addition of iron/hydrogen peroxide, resulting in the formation of 8-oxocaffeine (1, 3, 7-trimethyluric acid), which was quantified directly in coffee by …
Number of citations: 56 pubs.acs.org
M Paloncýová, V Navrátilová, K Berka… - Journal of Chemical …, 2016 - ACS Publications
Although the majority of enzymes have buried active sites, very little is known about the energetics and mechanisms associated with substrate and product channeling in and out. …
Number of citations: 49 pubs.acs.org
VB Bhat, GR Sridhar, KM Madyastha - Life sciences, 2001 - Elsevier
New water-soluble analogues of 1,3,7-trimethyluric acid with N-1 methyl replaced by various groups were prepared and evaluated for their ability to scavenge hydroxyl radicals as well …
Number of citations: 12 www.sciencedirect.com
RN Goyal, AK Jain, N Jain - Bulletin of the Chemical Society of Japan, 1996 - journal.csj.jp
The electrochemical oxidation of 1,3,7-trimethyluric acid has been studied in phosphate buffers in the pH range 2.1—10.2 at solid electrodes. In cyclic voltammetry a single, well defined, …
Number of citations: 8 www.journal.csj.jp
K Morita, Y Maeda, M Masuda, A Kazusaka… - Biochemical …, 1998 - Elsevier
We observed significant strain differences [Dark Agouti (DA) > Wistar] in 1,3,7-trimethyluric acid formation (C-8 hydroxylation) during caffeine metabolism, though not in N-demethylations…
Number of citations: 23 www.sciencedirect.com
M Poje, I Vicković - Acta Crystallographica Section C: Crystal …, 1987 - scripts.iucr.org
(IUCr) Stereoelectronic effects in oxidative transformations of purines. IV. Structure of 4,5-dihydro-4,5-dimethoxy-1,3,7-trimethyluric acid Acta Crystallographica Section C Crystal …
Number of citations: 3 scripts.iucr.org
RC Smith, JZ Gore, M McKee, H Hargis - Microchemical journal, 1988 - Elsevier
The pK a1 value for uric acid and 11 methylated derivatives of uric acid was determined by titration. The titration curves for uric acid, 3-methyluric acid, and 9-methyluric acid indicated …
Number of citations: 27 www.sciencedirect.com
JP Telo, AJSC Vieira - Journal of the Chemical Society, Perkin …, 1997 - pubs.rsc.org
The oxidation of caffeine with persulfate and hydroxyl radicals in aqueous solution has been studied by EPR spectroscopy and HPLC analysis. In both cases the formation of 1,3,7-…
Number of citations: 72 pubs.rsc.org
Y Nishida - Journal of pharmacy and pharmacology, 1991 - Wiley Online Library
The effects of purines and methylated purine analogues on hydrogen peroxide‐ and ozone‐induced lipid peroxidation in human erythrocyte membranes were studied in‐vitro. Many …
Number of citations: 32 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.